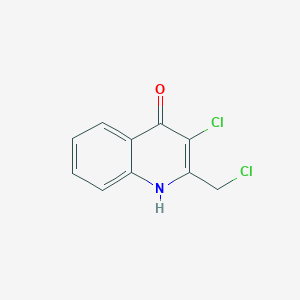
3-Chloro-2-(chloromethyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-(chloromethyl)quinolin-4-ol is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-2-(chloromethyl)quinolin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives, including this compound, found that compounds with chlorine substituents showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were determined against several bacterial strains. For instance, it exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Broad Spectrum Activity : The compound was effective against a range of pathogens, indicating its potential as a broad-spectrum antimicrobial agent .
Antitumor Activity
The antitumor potential of this compound has been explored in various studies. Its mechanism of action is believed to involve the inhibition of topoisomerases, which are critical for DNA replication and transcription.
Case Studies:
- Cell Line Studies : In vitro studies on leukemia cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of 0.24 µM against MV-4-11 cells .
- Selectivity : The selectivity index (SI) for the compound was calculated to be 79.5, indicating a high degree of selectivity towards cancer cells compared to normal peripheral blood mononuclear cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Research indicates that modifications at specific positions on the quinoline ring can enhance or diminish its activity.
| Substitution Position | Effect on Activity |
|---|---|
| C5 (Hydroxyl group) | Increased antitumor activity |
| C8 (Chlorine group) | Enhanced antibacterial properties |
| C2 (Chloromethyl) | Critical for maintaining broad-spectrum activity |
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-chloro-2-(chloromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-8-9(12)10(14)6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,13,14) |
InChI Key |
BPSABBOQCAMMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















